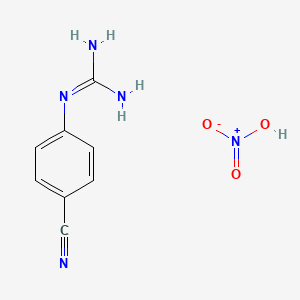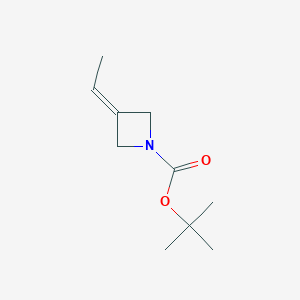![molecular formula C8H10O2S B1439869 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol CAS No. 1265897-62-8](/img/structure/B1439869.png)
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol” involves the use of 2-thiopheneethanol, paraformaldehyde, and magnesium bromide. Specifically, 10.0 g of 2-thiopheneethanol, 5.9 g of paraformaldehyde, and 28.7 g of magnesium bromide were added to 780 mL of acetonitrile, and the resulting mixture was refluxed for 24 hours. The reaction product solution was then cooled to room temperature and concentrated by evaporation under reduced pressure.
Molecular Structure Analysis
The molecular structure of “6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol” is characterized by its molecular formula C7H8OS. The exact mass of the molecule is 184.01941529 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol” include its molecular weight of 140.20 g/mol, and its molecular formula of C7H8OS. The exact mass of the molecule is 184.01941529 g/mol .
Applications De Recherche Scientifique
Fluorescence Properties
- A series of thieno[3,2-c]pyrans, including derivatives of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol, were synthesized and studied for their fluorescence properties. These compounds showed substituent-dependent fluorescence, with some exhibiting high fluorescence quantum yields and large Stokes shifts, while others demonstrated aggregation-induced emission (AIE) (Sahu et al., 2014).
Synthesis of Heterocycles
- Research focused on using polyfunctional acetoacetates for synthesizing various heterocycles, including thieno[3,2-c]pyrans. These studies contribute to the development of methods for creating novel organic compounds with potential applications in various fields (Rodinovskaya et al., 2006).
Novel Thienopyranones
- The synthesis and spectral properties of novel thienopyranones, including dimethyl-substituted derivatives, have been explored. These studies provide insight into the unique properties of these compounds (Mcnally et al., 1992).
Synthesis of Fused Heterocycles
- Novel classes of compounds, such as thio- and furan-fused heterocycles, have been synthesized starting from acid derivatives of thieno[3,2-c]pyrans. These compounds show potential in various applications due to their unique structural properties (Ergun et al., 2014).
Electronic Properties and Reactivity
- A study on a novel fused thiophene, including 3,4-dihydro-2H-thieno[3,4-b]pyran, revealed distinct electrochromic behavior, highlighting its potential in electronic applications (Inagi & Fuchigami, 2008).
Anticancer Potential
- Thieno[3,2-c]pyran-4-one based small molecules were synthesized and evaluated as potential anticancer agents, indicating the relevance of these compounds in medicinal chemistry (Nakhi et al., 2012).
Photovoltaic Applications
- Research on donor–acceptor conjugated polymers with thieno[3,2-b]pyran as a unit demonstrated their potential in enhancing the efficiency of solar cells, thus contributing to renewable energy technology (Liang et al., 2015).
Propriétés
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDSMJCUWMWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)
